molecular formula C13H20N2O2 B4224869 1-(3-Ethoxypropyl)-3-(4-methylphenyl)urea

1-(3-Ethoxypropyl)-3-(4-methylphenyl)urea

Cat. No.: B4224869
M. Wt: 236.31 g/mol
InChI Key: DZGJQJUODHYPJR-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-N’-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an ethoxypropyl group and a methylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-N’-(4-methylphenyl)urea typically involves the reaction of 3-ethoxypropylamine with 4-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions could lead to the formation of amines.

    Substitution: The ethoxypropyl or methylphenyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while reduction could produce amines.

Scientific Research Applications

N-(3-ethoxypropyl)-N’-(4-methylphenyl)urea may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties or as a pharmacological tool.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(3-ethoxypropyl)-N’-(4-methylphenyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-N’-(phenyl)urea
  • N-(3-ethoxypropyl)-N’-(4-chlorophenyl)urea
  • N-(3-ethoxypropyl)-N’-(4-nitrophenyl)urea

Uniqueness

N-(3-ethoxypropyl)-N’-(4-methylphenyl)urea is unique due to the presence of both the ethoxypropyl and methylphenyl groups, which may impart distinct chemical and physical properties compared to other urea derivatives.

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-17-10-4-9-14-13(16)15-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGJQJUODHYPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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